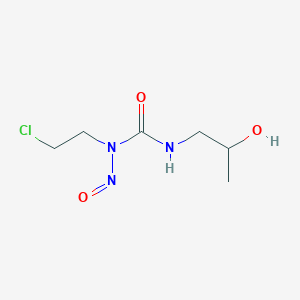
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxaline derivatives, including compounds closely related to ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate, involves strategic functionalization of the quinoxaline nucleus. For instance, the Vilsmeier-Haack reaction has been employed to synthesize novel quinolinone derivatives through the functionalization of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one, demonstrating the versatility of reactions in modifying the quinoxaline core structure (Ibrahim et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of quinoxaline derivatives reveals significant insights into their chemical behavior and potential reactivity. The crystal structure of related compounds, like ethyl 2,2-dihydroxy-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, indicates the presence of short intramolecular contacts and hydrogen bonding, which play a crucial role in determining their reactivity and interaction with biological targets (Ferfra et al., 2000).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions that highlight their reactivity and functional versatility. For example, the reaction of substituted quinolinones with hydroxylamine hydrochloride under different conditions reveals distinct chemical behavior, leading to a variety of products through ring-opening and ring-closure mechanisms (Ibrahim et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Key Intermediates and Antibacterial Agents : A practical synthesis was developed for ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for new tricyclic quinolone, prulifloxacin (NM441), and versatile syntheses of the 2-thioquinoline skeleton (Matsuoka et al., 1997). Similarly, ethyl chromone-2-carboxylates react with 1,2-diaminobenzene to produce derivatives with potential applications (Markees, 1989). Quinoxaline-2-carboxylate 1,4-dioxide derivatives also exhibit potency against Mycobacterium tuberculosis (Jaso et al., 2005).
Antibacterial Activity : Certain 6- and 7-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Synthesis of Novel Compounds : New methods for synthesizing ofloxacin analogs by structural modification and various chemical reactions, providing potential new pharmaceutical products, have been developed (Rádl et al., 1991). Novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines show promising antimicrobial and antifungal activities (Moustafa & Elossaily, 2002).
Potential in Organic Synthesis and Catalysis : N-aryl-2-vinyltetrahydro-4-oxoquinoline is a promising tool for the synthesis of quinolones and tetrahydro-4-oxoquinolines, with potential applications in organic synthesis and catalysis (Guillou et al., 1998).
Facile Synthesis Methods : Studies have presented facile and inexpensive methods for synthesizing novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives with good yields and established structures (Gao et al., 2011).
Anti-Tumor Potential : Methods for synthesizing hydroxy-6H-benzofuro[3,2-c] [1]benzopyran-6-ones, which show potential as anti-tumor agents, have been demonstrated (Mcpherson & Ponder, 1976).
Eigenschaften
IUPAC Name |
ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUUAJYWVAZYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422504 | |
| Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |
CAS RN |
60578-70-3 | |
| Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
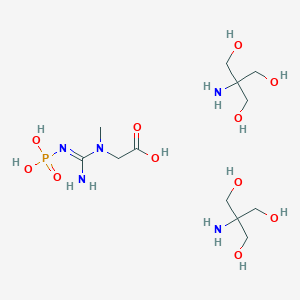


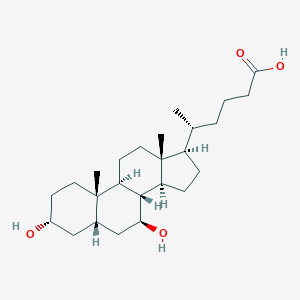




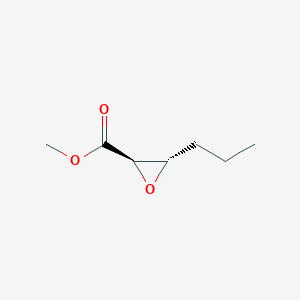

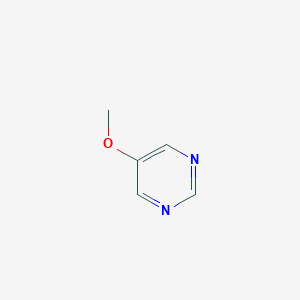
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
